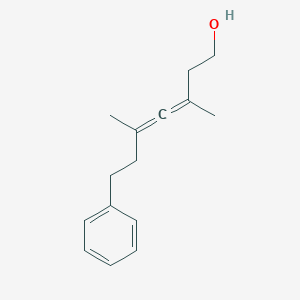
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a hepta-diene backbone with methyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by a series of reactions such as hydrogenation, dehydrogenation, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reagents, as well as the optimization of reaction parameters, are crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one: This compound shares a similar backbone but differs in functional groups and reactivity.
(E)-3,7-Dimethylocta-1,5,7-trien-3-ol: Another structurally related compound with distinct chemical properties.
Uniqueness
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol stands out due to its specific arrangement of methyl and phenyl groups, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its utility in diverse research fields highlight its significance.
Propiedades
Número CAS |
825628-07-7 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
InChI |
InChI=1S/C15H20O/c1-13(12-14(2)10-11-16)8-9-15-6-4-3-5-7-15/h3-7,16H,8-11H2,1-2H3 |
Clave InChI |
HNAMJRZQLKULLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C(C)CCO)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
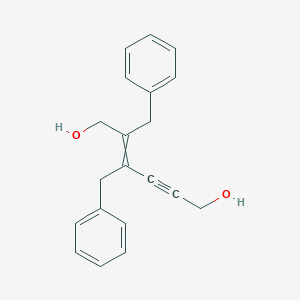
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
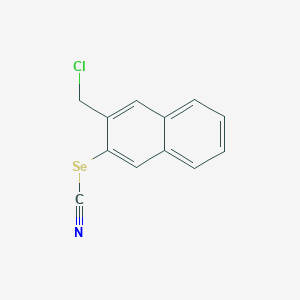
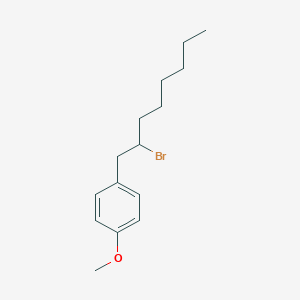

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)
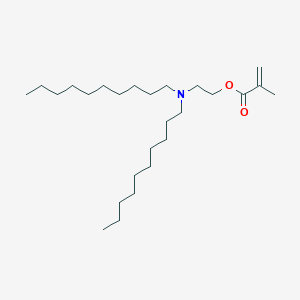
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
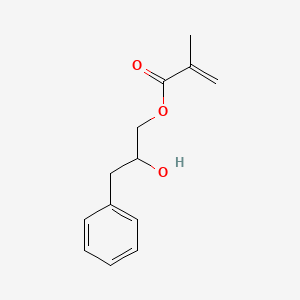
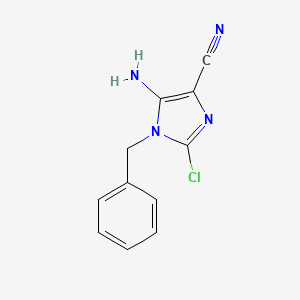
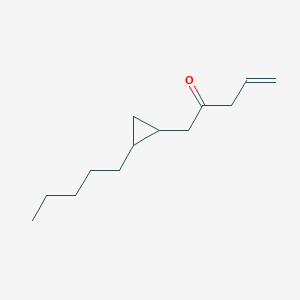
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
